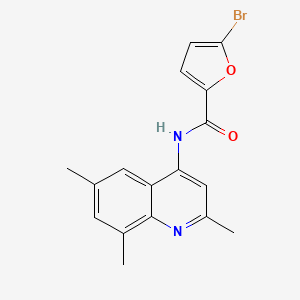

5-bromo-N-(2,6,8-trimethylquinolin-4-yl)furan-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

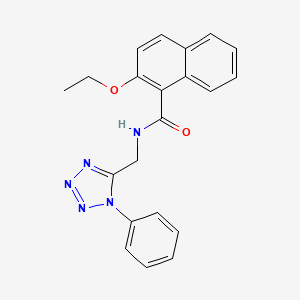

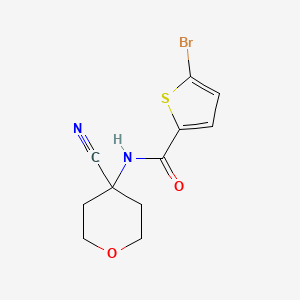

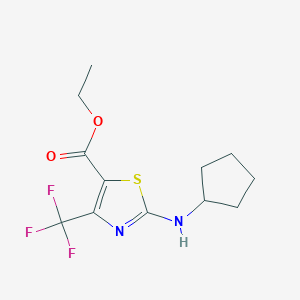

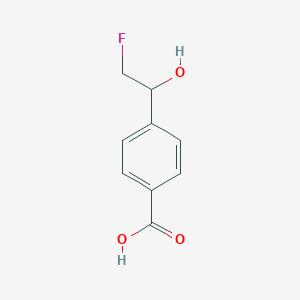

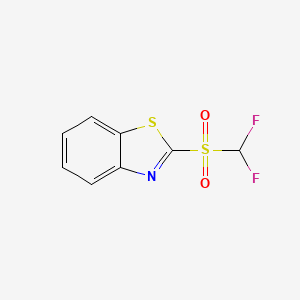

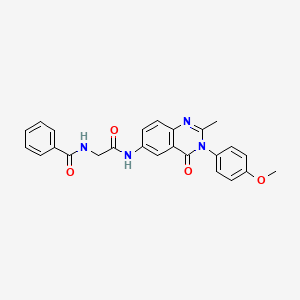

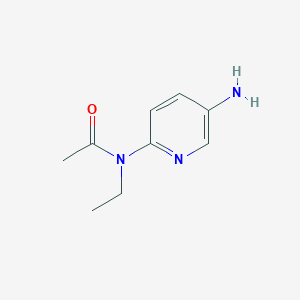

“5-bromo-N-(2,6,8-trimethylquinolin-4-yl)furan-2-carboxamide” is a complex organic compound. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen. The furan ring is substituted at the 2-position with a carboxamide group . The compound also contains a quinoline moiety, which is a heterocyclic aromatic organic compound with two fused rings, a benzene ring and a pyridine ring .

Molecular Structure Analysis

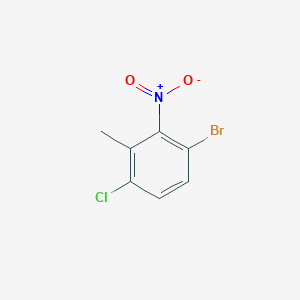

The molecular structure of this compound would be characterized by the presence of the furan and quinoline rings, along with the bromine atom and the carboxamide group. The electron-rich nature of these rings might make the compound susceptible to electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom might increase its molecular weight and potentially its reactivity .Scientific Research Applications

Drug Design and Therapeutic Activities

PARP-1 Inhibitors

A study discussed the design, synthesis, and evaluation of quinoline-8-carboxamides as inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1), an enzyme crucial in drug design due to its variety of therapeutic activities. The study emphasized the structural requirements for PARP-1 inhibition and the synthesis process that introduces diversity, highlighting the therapeutic potential of quinoline carboxamides in treating various diseases (Lord, Mahon, Lloyd, & Threadgill, 2009).

Antibacterial Activities

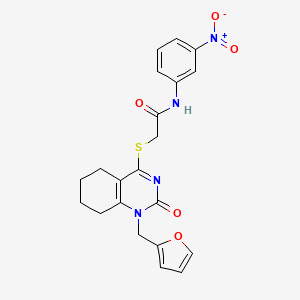

Another research explored the synthesis and antibacterial activities of N-(4-bromophenyl)furan-2-carboxamide derivatives. The study demonstrated potent antibacterial effects against drug-resistant bacteria, showcasing the relevance of furan-2-carboxamide derivatives in addressing antibiotic resistance (Siddiqa, Zubair, Bilal, Rasool, Qamar, Khalid, Ahmad, Imran, Mahmood, & Ashraf, 2022).

Synthetic Methodologies and Applications

Fluorescent Brightening Agents

Research on the synthesis of 2-aryl-6-substituted quinolines explored their potential use as fluorescent brightening agents. This study provides a foundation for developing new materials with enhanced optical properties for applications in materials science (Rangnekar & Shenoy, 1987).

Antiprotozoal Agents

A study on the synthesis of dicationic imidazo[1,2-a]pyridines and their evaluation as antiprotozoal agents highlighted the potential of furan-2-carboxamide derivatives in treating protozoal infections. The research underlined the structure-activity relationships and the compounds' efficacy against Trypanosoma and Plasmodium species (Ismail, Brun, Wenzler, Tanious, Wilson, & Boykin, 2004).

Mechanism of Action

Future Directions

Future research on this compound could involve studying its synthesis, reactivity, and potential applications. For example, it could be investigated as a potential precursor for the synthesis of other complex organic compounds. Additionally, if it exhibits interesting biological activity, it could be studied as a potential therapeutic agent .

properties

IUPAC Name |

5-bromo-N-(2,6,8-trimethylquinolin-4-yl)furan-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15BrN2O2/c1-9-6-10(2)16-12(7-9)13(8-11(3)19-16)20-17(21)14-4-5-15(18)22-14/h4-8H,1-3H3,(H,19,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWNGIMUEXZXBNI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C(=CC(=N2)C)NC(=O)C3=CC=C(O3)Br)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Methyl-1,9-diazaspiro[5.5]undecaneaminehydrochloride](/img/structure/B2410221.png)

![5-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-2-carboxylic acid](/img/structure/B2410224.png)

![(Z)-3,5-dichloro-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2410232.png)